2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating several physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand .
Biochemical Pathways
, it is known that modulation of the M4 muscarinic acetylcholine receptor can influence various downstream effects. These include the regulation of adenylate cyclase activity, phosphoinositide breakdown, and potassium channel modulation .
Pharmacokinetics
The compound’s molecular weight of 21303 suggests it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of the M4 muscarinic acetylcholine receptor . By acting as an allosteric modulator, it may enhance or inhibit the receptor’s response to acetylcholine, thereby influencing various physiological processes regulated by this receptor .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often result in a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is not clearly recognized . Similar compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one typically involves the following steps:
Cyclization: The formation of the pyrrolo[3,4-b]pyridine core through cyclization reactions.
Bromination: Introduction of the bromine atom at the 2-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: Further cyclization reactions can modify the core structure, leading to new compounds with potentially different biological activities.
Common reagents used in these reactions include N-bromosuccinimide (NBS), reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, contributing to understanding biological pathways and mechanisms.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one include:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the bromine atom but shares the core structure.
1H-Pyrrolo[2,3-b]pyridine: A related compound with a different substitution pattern.
Pyrrolopyrazine Derivatives: Compounds with similar heterocyclic structures but different nitrogen atom arrangements.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEDXSTUDPENAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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